molecular formula C11H22O B3051852 2-(4-Isopropylcyclohexyl)ethanol CAS No. 3650-46-2

2-(4-Isopropylcyclohexyl)ethanol

Cat. No.: B3051852
CAS No.: 3650-46-2
M. Wt: 170.29 g/mol
InChI Key: FTTYJFVOMWMPJO-UHFFFAOYSA-N
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Description

2-(4-Isopropylcyclohexyl)ethanol is a useful research compound. Its molecular formula is C11H22O and its molecular weight is 170.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ethanol as Renewable Fuel

Özer Can et al. (2004) investigated the effects of ethanol addition to diesel fuel on the performance and emissions of a turbocharged indirect injection Diesel engine. They found that ethanol addition reduces CO, soot, and SO2 emissions but increases NOx emission and power reductions. This study highlights the potential of ethanol as an alternative renewable fuel in diesel engines (Özer Can, İsmet Çelikten, N. Usta, 2004).

Synthesis of Key Intermediates

Zhang Wei-xing (2013) focused on the new synthesis process of 2-(4-aminophenyl) ethanol, a key intermediate in cardiovascular drugs, using β-phenylethanol as a raw material. This process achieved a total yield of 66.4% and is significant for industrial applications (Zhang Wei-xing, 2013).

Catalytic Activity in Oxidation Reactions

Manas Sutradhar et al. (2018) reported on the catalytic activity of copper complexes in the oxidation of alcohols and alkanes under mild conditions. Their findings reveal the efficiency of these complexes in oxidation reactions, demonstrating the significant role of ethanol in these processes (Manas Sutradhar et al., 2018).

Extraction from Aqueous Solution

M. Reis et al. (2006) studied the extraction of 2-(4-hydroxyphenyl)ethanol from aqueous solution by emulsion liquid membranes, showcasing the effectiveness of this method in the extraction of ethanol derivatives (M. Reis et al., 2006).

Optical Constants in Nanoscience

E. Sani and A. Dell’Oro (2016) examined the optical constants of ethanol, underlining its relevance in nanoscience for characterizing the optical properties of nanoparticles (E. Sani, A. Dell’Oro, 2016).

Biocatalytic Preparation in Pharmaceuticals

Ying Chen et al. (2019) developed a bioprocess for the asymmetric reduction of a compound to (R)-1-[4-(trifluoromethyl)phenyl]ethanol, a crucial pharmaceutical intermediate. This process demonstrated excellent enantioselectivity and scalability (Ying Chen et al., 2019).

Socio-Critical Dimension in Chemistry Education

Timo Feierabend and I. Eilks (2011) discussed the use of ethanol in chemistry education, emphasizing its societal dimension and relevance in renewable energy sources (Timo Feierabend, I. Eilks, 2011).

Improved Synthesis Techniques

M. Mantell et al. (2018) presented an improved method for synthesizing complexes using isopropyl alcohol, demonstrating its utility in enhancing yields and reducing reaction times (M. Mantell, J. Kampf, M. Sanford, 2018).

Properties

IUPAC Name

2-(4-propan-2-ylcyclohexyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O/c1-9(2)11-5-3-10(4-6-11)7-8-12/h9-12H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTYJFVOMWMPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10190002
Record name 2-(4-Isopropylcyclohexyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10190002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3650-46-2
Record name 4-(1-Methylethyl)cyclohexaneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3650-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Isopropylcyclohexyl)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003650462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Isopropylcyclohexyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10190002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-isopropylcyclohexyl)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.808
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Isopropylcyclohexyl)ethanol
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